molecular formula C8H4O2S2 B12058662 Thieno[2,3-b]thiophene-2,5-dicarbaldehyde CAS No. 41784-82-1

Thieno[2,3-b]thiophene-2,5-dicarbaldehyde

Cat. No.: B12058662
CAS No.: 41784-82-1
M. Wt: 196.3 g/mol
InChI Key: BYRWPDKQHOEMTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde can be synthesized using thiophene as a starting material. The synthesis involves multiple steps to introduce the aldehyde groups at the desired positions. One common method includes the bromination of thiophene followed by lithiation and subsequent formylation to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

  • Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
  • Thieno[3,4-b]thiophene-2,5-dicarbaldehyde
  • 2,5-Thiophenedicarboxaldehyde

Comparison: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is unique due to its specific ring fusion and the position of the aldehyde groups. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

41784-82-1

Molecular Formula

C8H4O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

thieno[2,3-b]thiophene-2,5-dicarbaldehyde

InChI

InChI=1S/C8H4O2S2/c9-3-6-1-5-2-7(4-10)12-8(5)11-6/h1-4H

InChI Key

BYRWPDKQHOEMTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C=C(S2)C=O)C=O

Origin of Product

United States

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